molecular formula C5H3ClN4OS2 B10768774 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine

Cat. No.: B10768774
M. Wt: 234.7 g/mol
InChI Key: QXJVAZJQJDPXQL-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is a heterocyclic compound that features a unique combination of oxadiazole and dithiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and dithiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Dithiazole Ring: The next step involves the formation of the dithiazole ring. This can be accomplished by reacting a suitable thioamide with a chlorinating agent, such as phosphorus pentachloride, to form the dithiazole ring.

    Coupling of the Rings: The final step involves coupling the oxadiazole and dithiazole rings. This can be achieved by reacting the oxadiazole derivative with the dithiazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the dithiazole ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the dithiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced forms of the dithiazole ring.

Scientific Research Applications

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique heterocyclic structure and potential biological activities.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing heterocycles.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Dithiazole derivatives: Compounds with similar dithiazole rings but different substituents.

Uniqueness

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is unique due to the combination of oxadiazole and dithiazole rings in its structure. This combination imparts unique chemical and biological properties that are not found in compounds with only one of these rings. The presence of the chlorine atom also adds to its reactivity and potential for further derivatization.

Properties

Molecular Formula

C5H3ClN4OS2

Molecular Weight

234.7 g/mol

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine

InChI

InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3

InChI Key

QXJVAZJQJDPXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)N=C2C(=NSS2)Cl

Origin of Product

United States

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